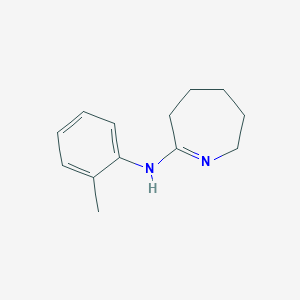![molecular formula C22H23Cl2N3O B14151522 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide CAS No. 306732-56-9](/img/structure/B14151522.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide: is a complex organic compound with a cyclopropane ring and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide involves multiple steps. The starting materials typically include cyclopropanecarboxylic acid derivatives and various reagents to introduce the dichloroethenyl and diazenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring and the diazenyl group.
Reduction: Reduction reactions can target the dichloroethenyl group, converting it to a less oxidized state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: In biological research, the compound may be used to study the effects of cyclopropane derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
- 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid ethyl ester
- 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid methyl ester
Comparison: Compared to these similar compounds, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide has a more complex structure due to the presence of the diazenyl group. This additional functional group can confer unique properties, such as increased reactivity or specificity in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
306732-56-9 |
|---|---|
Formule moléculaire |
C22H23Cl2N3O |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H23Cl2N3O/c1-13-7-5-6-8-18(13)27-26-15-9-10-17(14(2)11-15)25-21(28)20-16(12-19(23)24)22(20,3)4/h5-12,16,20H,1-4H3,(H,25,28) |
Clé InChI |
ACOYDVICKLLXEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
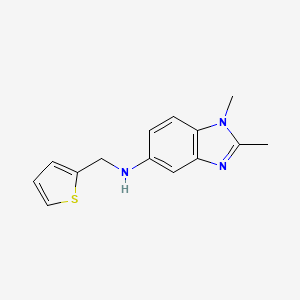
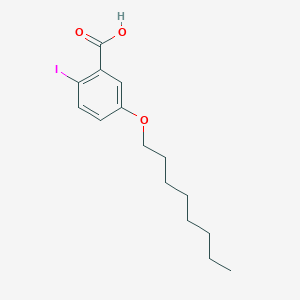
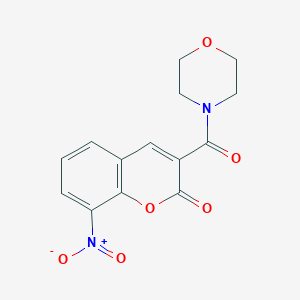
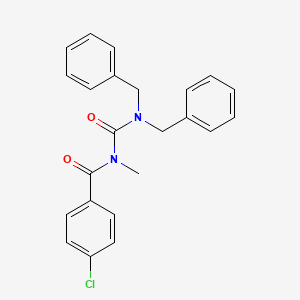
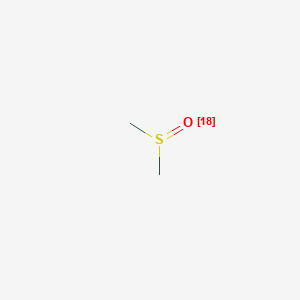
![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
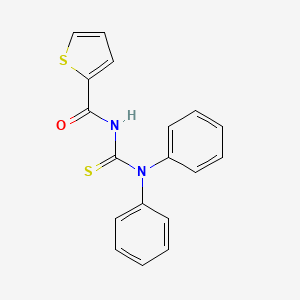
![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14151496.png)
![5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide](/img/structure/B14151499.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B14151506.png)
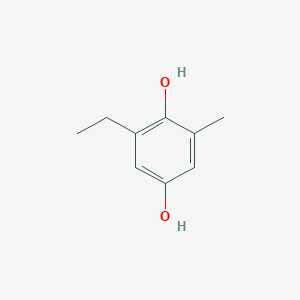
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)
